molecular formula C14H16ClNS B3078050 {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride CAS No. 1049745-27-8

{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride

Cat. No. B3078050
CAS RN: 1049745-27-8
M. Wt: 265.8 g/mol
InChI Key: AYIJUFZUGHYZQS-UHFFFAOYSA-N
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Description

“{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride” is a chemical compound with the CAS Number: 1049745-27-8 . It has a molecular weight of 265.81 and its linear formula is C14 H15 N S . Cl H . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride” is 1S/C14H15NS.ClH/c1-11-5-4-6-12 (9-11)10-16-14-8-3-2-7-13 (14)15;/h2-9H,10,15H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride” is a solid at room temperature . It has a molecular weight of 265.81 and its linear formula is C14 H15 N S . Cl H .

Scientific Research Applications

Applications in Environmental Science

Occurrence, Fate, and Behavior in Aquatic Environments Parabens, including compounds with benzyl groups and thio-phenyl structures, have been extensively studied for their environmental impact. Their presence in water bodies, fate, behavior, and potential as weak endocrine disruptors highlight the importance of understanding the environmental pathways and effects of synthetic compounds. Efforts to monitor and mitigate their presence in aquatic systems are crucial for protecting water quality and aquatic life (Haman et al., 2015).

Applications in Chemistry and Material Science

Synthesis and Structural Properties of Novel Compounds Research on the synthesis and spectroscopic properties of novel compounds, including those with specific functional groups like thiophenes, sheds light on the vast potential of chemical synthesis to create materials with tailored properties. These studies contribute to the development of new materials with applications ranging from pharmaceuticals to advanced materials (Issac & Tierney, 1996).

Applications in Biochemistry and Pharmacology

Biodegradation of Aromatic Compounds The capacity of microorganisms like Escherichia coli to degrade aromatic compounds, including those with phenyl and amino groups, is significant for bioremediation and understanding microbial metabolism. This research informs strategies for environmental cleanup and the design of biotechnological processes for the sustainable management of pollutants (Díaz et al., 2001).

Applications in Environmental Remediation

Advanced Oxidation Processes for Degradation of Hazardous Compounds Studies on the efficacy of advanced oxidation processes in degrading nitrogen-containing compounds, like amines, highlight the importance of developing effective treatment strategies for persistent environmental pollutants. This research is pivotal for enhancing water treatment technologies and reducing the impact of hazardous substances on ecosystems (Bhat & Gogate, 2021).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS.ClH/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15;/h2-9H,10,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIJUFZUGHYZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride

CAS RN

1049745-27-8
Record name Benzenamine, 2-[[(3-methylphenyl)methyl]thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049745-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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